3,4-Dimethoxythiophene
Overview
Description
3,4-Dimethoxythiophene (DMOT) is a monomer and a precursor . It can be synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane medium . It is an oligothiphene that is majorly used in the development of electroactive materials for organic electronics-based applications .
Synthesis Analysis
DMOT can be synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane medium .Molecular Structure Analysis
The this compound molecule contains a total of 17 bond(s). There are 9 non-H bond(s), 5 multiple bond(s), 2 rotatable bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 2 ether(s) (aromatic), and 1 Thiophene(s) .Chemical Reactions Analysis
DMOT is a monomer and a precursor which can be synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane medium . It can be trans-esterified to form 3,4-ethylenendioxythiophene (EDOT). It can further be polymerized to produce PEDOT which can be used as a conductive polymer in π-conjugated systems .Physical and Chemical Properties Analysis
DMOT has a refractive index of n20/D 1.5409, a boiling point of 100-102 °C/10-11 mmHg, and a density of 1.209 g/mL at 25 °C . It has a molecular weight of 144.19 .Scientific Research Applications
Synthesis and Electropolymerization
DMT serves as a precursor for synthesizing various conductive polymers and compounds. Liu Yi-liu (2009) demonstrated the synthesis of 3,4-ethylenedioxythiophene (EDOT) from DMT, highlighting its utility in preparing conductive polymers with applications in electronics and materials science (Liu Yi-liu, 2009). Similarly, Blanchard et al. (2002) synthesized an unsymmetrical sulfur analogue of EDOT from DMT, indicating its potential for developing linear π-conjugated systems with unique electrochemical and electronic properties (Blanchard et al., 2002).
Conductive and Electroactive Polymers
Research on DMT has extended to its incorporation in conductive and magnetic materials. Zotti et al. (2000) characterized electrochemically prepared poly(3,4-dimethoxythiophene) and related polymers, revealing their unique conductive and solvatoconductive properties, which are essential for applications in smart materials and electronics (Zotti et al., 2000).
Electrochromic Materials
DMT has been utilized in the development of electrochromic materials, as shown by Zhao et al. (2014), who synthesized polymers with DMT units exhibiting high coloration efficiency, fast response time, and significant transmittance change in the near-IR region. Such materials are promising for NIR electrochromic devices (Zhao et al., 2014).
Chiral and Regioregular Polymers
DMT is also pivotal in synthesizing chiral and regioregular polymers. Caras-Quintero and Bäuerle (2004) synthesized novel disubstituted EDOT monomers from DMT, demonstrating the influence of stereochemistry on the electronic properties of chiral PEDOT derivatives. This opens avenues for applications in optoelectronics and chiral electronics (Caras-Quintero & Bäuerle, 2004).
Photodynamic and Electroactive Systems
Jousselme et al. (2006) studied quaterthiophenes containing DMT units, revealing the impact of photoisomerization on the electronic properties of pi-conjugated chains. This research suggests DMT's role in developing photodynamic materials with potential applications in photovoltaics and photoresponsive devices (Jousselme et al., 2006).
Mechanism of Action
Target of Action
3,4-Dimethoxythiophene is primarily used in the development of electroactive materials for organic electronics-based applications . It serves as a monomer and a precursor in the synthesis of more complex compounds .
Mode of Action
The mode of action of this compound involves its transformation into other compounds. For instance, it can be trans-esterified to form 3,4-ethylenendioxythiophene (EDOT), which can further be polymerized to produce PEDOT, a conductive polymer in π-conjugated systems .
Biochemical Pathways
This compound can then be trans-etherified with ethylene glycol to give the precious monomer EDOT .
Pharmacokinetics
Its properties such as boiling point (100-102 °c/10-11 mmhg) and density (1209 g/mL at 25 °C) have been reported .
Result of Action
The result of the action of this compound is the formation of other compounds with desirable properties. For example, the polymer PEDOT, derived from this compound, is used as a conductive polymer in π-conjugated systems .
Safety and Hazards
Future Directions
DMOT is majorly used in the development of electroactive materials for organic electronics-based applications . It can be trans-esterified to form 3,4-ethylenendioxythiophene (EDOT), which can further be polymerized to produce PEDOT . This can be used as a conductive polymer in π-conjugated systems . It can be polymerized to form poly(dimethoxythiphenes) which can potentially be used in the fabrication of energy storage devices on electrochemical doping .
Biochemical Analysis
Biochemical Properties
3,4-Dimethoxythiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be trans-esterified to form 3,4-ethylenedioxythiophene, which can further be polymerized to produce poly(3,4-ethylenedioxythiophene) (PEDOT), a conductive polymer used in π-conjugated systems . The interactions of this compound with these biomolecules are crucial for its function in biochemical reactions.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the polymerized form of this compound, PEDOT, has been shown to have biocompatibility and can be used in bioelectronic devices . This indicates that this compound can play a role in modulating cellular activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can be polymerized to form poly(dimethoxythiophenes), which can be used in the fabrication of energy storage devices on electrochemical doping . These interactions at the molecular level are essential for the compound’s function in various applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can be stored at -20°C to maintain its stability . Long-term effects on cellular function have been studied in in vitro and in vivo settings, showing that the compound can be used in the development of electroactive materials .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, and high doses may lead to toxic or adverse effects . It is crucial to determine the appropriate dosage to avoid any harmful effects while utilizing the compound’s beneficial properties.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its function. The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels . Understanding these pathways is important for optimizing the use of this compound in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins that influence its localization and accumulation . These interactions determine how effectively this compound can be utilized in various applications.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles . Understanding its subcellular localization is essential for optimizing its use in biochemical and bioelectronic applications.
Properties
IUPAC Name |
3,4-dimethoxythiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c1-7-5-3-9-4-6(5)8-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDCKLVMBAXBIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
121912-91-2 | |
Record name | Thiophene, 3,4-dimethoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121912-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90394208 | |
Record name | 3,4-Dimethoxythiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51792-34-8 | |
Record name | 3,4-Dimethoxythiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethoxythiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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